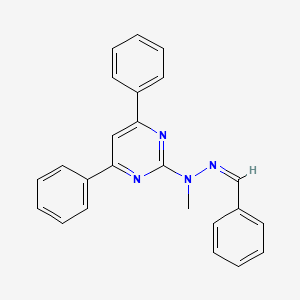
4-chloro-N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCMI belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of pharmacological activities.
作用機序
The exact mechanism of action of 4-chloro-N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD). In addition, this compound has been found to improve glucose and lipid metabolism and reduce insulin resistance in animal models of diabetes.
実験室実験の利点と制限
4-chloro-N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity. This compound also exhibits potent pharmacological activities at relatively low concentrations, making it a useful tool for studying various biological processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not yet been extensively studied for its potential toxicity and side effects, which could limit its use in clinical applications.
将来の方向性
There are several future directions for the study of 4-chloro-N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is to further investigate its potential therapeutic applications in various disease models. For example, this compound could be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to study the mechanisms of action of this compound in more detail. This could involve identifying its molecular targets and elucidating the signaling pathways involved in its pharmacological effects. Finally, further studies are needed to investigate the potential toxicity and side effects of this compound, which could pave the way for its use in clinical applications.
合成法
The synthesis of 4-chloro-N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3-chlorobenzylamine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature under an inert atmosphere. The resulting product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
4-chloro-N-(3-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, this compound has been found to exhibit potent antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
4-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-17-11(10(14)7-16-17)12(18)15-6-8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVLCZUUCXGJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopropylmethyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5303077.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B5303096.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5303111.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5303121.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine](/img/structure/B5303126.png)
![methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate](/img/structure/B5303134.png)

![1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5303161.png)

![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5303166.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5303173.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5303180.png)
![3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5303186.png)